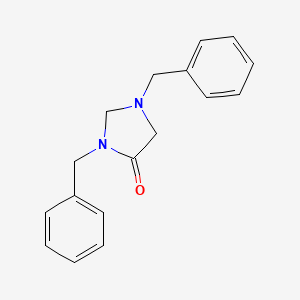

1,3-Dibenzylimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17-13-18(11-15-7-3-1-4-8-15)14-19(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFVMRDYRSZXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,3 Dibenzylimidazolidin 4 One Systems

Hydrolytic Stability and Degradation Pathways of Imidazolidin-4-ones

The stability of the imidazolidin-4-one (B167674) ring system in aqueous environments is a key determinant of its viability in various applications. Hydrolysis can lead to ring-opening and the formation of degradation products, impacting the compound's efficacy and integrity.

The hydrolysis of imidazolidin-4-ones is significantly influenced by pH. Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-N bond result in the opening of the imidazolidine (B613845) ring. Studies on related 4-imino-imidazolidin-2-ones have shown that the formation of this tetrahedral intermediate is the rate-determining step in acid-catalyzed hydrolysis. rsc.orgresearchgate.net In these cases, the hydrolysis was found to be zero-order with respect to the proton concentration, as the imine is fully protonated under the acidic conditions studied. rsc.orgresearchgate.net

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also leads to a tetrahedral intermediate, which can then undergo ring-opening through the cleavage of an amide bond. The rate of hydrolysis under basic conditions is generally dependent on the hydroxide ion concentration. For some N-substituted imidazolidin-4-one derivatives, the decomposition reactions at higher pH values proceed to an equilibrium state and can be described by reversible kinetics. nih.gov

The general mechanisms for acid and base-catalyzed hydrolysis of the amide bond within the imidazolidin-4-one ring are depicted below:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer to a nitrogen atom.

Cleavage of the C-N bond and ring opening.

Base-Catalyzed Hydrolysis:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton abstraction from a hydroxyl group by a base.

Cleavage of the C-N bond and ring opening.

Kinetic studies on the hydrolysis of imidazolidin-4-one derivatives reveal a strong dependence on pH and the nature of the substituents on the ring. For certain 4-imidazolidinone prodrugs, a plot of the logarithm of the apparent first-order rate constants for hydrolysis against pH results in a sigmoidal-shaped profile, which is characteristic of the hydrolysis of many N-Mannich bases. nih.gov In some instances, a bell-shaped pH-rate profile is observed, suggesting the involvement of a kinetically significant intermediate and a change in the rate-limiting step with varying pH. nih.gov

For a formaldehyde-derived 4-imidazolidinone prodrug of prilocaine, a half-life of 6.9 hours was calculated at pH 7.4 and 60°C. nih.gov The analogous acetaldehyde-derived compound showed enhanced instability. At acidic pH, the hydrolysis of these derivatives followed apparent first-order kinetics. nih.gov

The table below summarizes the general trends observed in the hydrolytic kinetics of imidazolidin-4-one systems.

| pH Condition | General Kinetic Profile | Key Mechanistic Features | Rate Dependence |

|---|---|---|---|

| Acidic (pH < 5) | Apparent first-order kinetics | Protonation of carbonyl, formation of tetrahedral intermediate is often rate-determining | Can be zero-order in [H+] if substrate is fully protonated |

| Neutral to Basic (pH > 5) | Reversible first- and second-order kinetics | Nucleophilic attack by hydroxide ion, equilibrium may be established | Dependent on [OH-] |

Intrinsic Reactivity Profiles of 1,3-Dibenzylimidazolidin-4-one Derivatives

The intrinsic reactivity of the this compound molecule is dictated by the distribution of electron density and the presence of reactive sites.

The primary electrophilic center in this compound is the carbonyl carbon (C-4). The electronegativity of the oxygen atom polarizes the C=O double bond, rendering the carbon atom susceptible to attack by nucleophiles. The methylene (B1212753) carbons of the benzyl (B1604629) groups can also exhibit electrophilic character, particularly in reactions involving nucleophilic substitution.

The nucleophilic sites include the lone pair of electrons on the nitrogen atoms and the oxygen atom of the carbonyl group. The nitrogen atoms, being part of an amide linkage, are less nucleophilic than in a corresponding amine due to the delocalization of their lone pairs into the carbonyl group. However, they can still participate in reactions with strong electrophiles. The carbonyl oxygen, with its lone pairs, can act as a nucleophile, particularly in protonation or coordination with Lewis acids.

Ring-opening reactions of this compound are primarily driven by hydrolysis, as discussed previously. Other nucleophilic attacks on the carbonyl carbon can also lead to ring cleavage. For instance, reaction with strong reducing agents could potentially lead to the reductive cleavage of the amide bond.

Ring-closing reactions to form the imidazolidin-4-one ring are fundamental to its synthesis. A common synthetic route involves the condensation of N-benzyl-N'-(phenylmethyl)glycinamide with a carbonyl compound or the reaction of N-benzylglycinamide with benzaldehyde (B42025) and a subsequent N-benzylation. These cyclization reactions are often reversible under certain conditions.

Detailed Mechanistic Investigations of Chemical Transformations Involving this compound

While specific mechanistic studies on the chemical transformations of this compound are not extensively documented, insights can be drawn from related systems and general organic reaction mechanisms.

One of the most significant classes of reactions for the synthesis of substituted imidazolidin-4-ones is the Ugi four-component reaction (U-4CR). organic-chemistry.orgnih.govbeilstein-journals.orgnih.gov This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The generally accepted mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate to form an α-adduct. beilstein-journals.org A subsequent Mumm rearrangement leads to the final α-acylamino amide product. beilstein-journals.org By using bifunctional components, such as an α-amino acid, the Ugi reaction can be adapted to synthesize cyclic structures like imidazolidin-4-ones.

Transformations of the this compound ring would likely involve reactions at the carbonyl group or the N-benzyl substituents. For example, reduction of the carbonyl group would yield a 1,3-dibenzylimidazolidine. Reactions involving the benzyl groups could include electrophilic aromatic substitution on the phenyl rings or reactions at the benzylic positions.

Reaction Progress Kinetic Analysis for Complex Systems

A thorough search of scientific databases yielded no studies employing Reaction Progress Kinetic Analysis (RPKA) to investigate the reaction mechanisms of this compound. RPKA is a powerful methodology for elucidating complex reaction networks, determining rate laws, and identifying key kinetic parameters. However, its application to the reactivity of this compound has not been reported in the scientific literature. Therefore, no data tables or detailed research findings on its kinetic profile under various reaction conditions can be provided.

Identification and Characterization of Reaction Intermediates

There is a lack of published research on the identification and characterization of reaction intermediates formed during chemical transformations involving this compound. The isolation and structural elucidation of transient species are crucial for understanding the step-by-step mechanism of a reaction. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are often employed for this purpose. However, no studies detailing the trapping or spectroscopic observation of intermediates in reactions of this compound are available. As a result, no data tables of characterized intermediates can be compiled.

Applications of 1,3 Dibenzylimidazolidin 4 One in Advanced Organic Synthesis

1,3-Dibenzylimidazolidin-4-one Derivatives as Ligands in Transition Metal Catalysis

In recent years, derivatives of this compound have gained prominence as precursors to N-heterocyclic carbene (NHC) ligands for transition metal catalysis. NHCs are a class of stable carbenes that have proven to be excellent ligands for a wide range of metals, owing to their strong σ-donating properties and the stability they impart to the resulting metal complexes.

The synthesis of NHC ligands derived from imidazolidin-4-ones typically begins with the conversion of the imidazolidin-4-one (B167674) to its corresponding imidazolium (B1220033) salt, which serves as the NHC precursor. nih.gov A general synthetic route involves the following steps:

Thionation/Imidate formation: The ketone functionality at the 4-position of the imidazolidinone can be converted to a thione or an imidate to facilitate subsequent reactions.

Reduction and Cyclization: Reduction of the modified imidazolidinone followed by cyclization with an appropriate orthoformate can lead to the formation of the imidazolium ring.

Deprotonation: The resulting imidazolium salt can be deprotonated with a strong base to generate the free NHC, which can then be coordinated to a metal center.

Alternatively, chiral NHC precursors can be synthesized from chiral diamines and subsequently functionalized. york.ac.ukorganic-chemistry.org The benzyl (B1604629) groups at the N1 and N3 positions of this compound provide steric bulk, which can enhance the stability of the corresponding NHC-metal complexes and influence the stereochemical outcome of catalytic reactions.

Palladium-NHC complexes have demonstrated remarkable catalytic activity in a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn These reactions, such as the Suzuki-Miyaura and Heck-Mizoroki couplings, are cornerstones of modern organic synthesis.

The strong σ-donating ability of NHC ligands, including those derived from imidazolidin-4-ones, helps to stabilize the active palladium(0) catalytic species and facilitate the oxidative addition step of the catalytic cycle. The steric bulk of the N-benzyl groups can also promote the reductive elimination step, leading to faster catalyst turnover.

The table below summarizes the performance of a representative palladium-NHC catalyst in the Mizoroki-Heck coupling of various aryl chlorides with styrene. nih.gov

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chloroacetophenone | 4-Acetylstilbene | 98 |

| 2 | 4-Chlorobenzonitrile | 4-Cyanostilbene | 95 |

| 3 | 1-Chloro-4-nitrobenzene | 4-Nitrostilbene | 99 |

This data is representative of the efficacy of Pd-NHC complexes in Heck reactions and illustrates the potential for catalysts derived from imidazolidin-4-one precursors. nih.gov

The introduction of chirality into the NHC ligand structure opens the door to enantioselective catalysis. Chiral NHC ligands derived from imidazolidin-4-one precursors can create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate.

A significant application of such chiral ligands is in copper-catalyzed asymmetric reactions. nih.gov For example, copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been shown to be highly effective catalysts for the asymmetric Henry (nitroaldol) reaction. nih.govnih.govresearchgate.netbeilstein-archives.orgresearchgate.net The stereochemical outcome of these reactions is highly dependent on the relative configuration of the substituents on the imidazolidin-4-one ring. Ligands with a cis-configuration have been reported to produce the S-enantiomer of the nitroaldol product with high enantiomeric excess (ee), while trans-configured ligands favor the formation of the R-enantiomer. nih.gov

The following table presents the results of a copper-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane (B149229) using a chiral imidazolidin-4-one-derived ligand.

| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde (B42025) | (S)-1-Phenyl-2-nitroethanol | 85 | 97 (S) |

| 2 | 4-Nitrobenzaldehyde | (S)-1-(4-Nitrophenyl)-2-nitroethanol | 92 | 95 (S) |

| 3 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-2-nitroethanol | 78 | 96 (S) |

Data obtained with a cis-configured 2-(pyridin-2-yl)imidazolidin-4-one derivative ligand. nih.gov

These results underscore the potential of this compound as a versatile platform for the development of new chiral auxiliaries and ligands for asymmetric catalysis. Its rigid framework and the synthetic accessibility of its derivatives make it a promising candidate for further exploration in the pursuit of novel and efficient stereoselective transformations.

This compound in Organocatalytic Asymmetric Synthesis

The development of chiral imidazolidin-4-one derivatives revolutionized the field of organocatalysis, providing a metal-free method for synthesizing enantiomerically enriched molecules. These catalysts are renowned for their stability, ease of preparation from simple amino acids, and high efficacy in a wide range of asymmetric transformations. maynoothuniversity.ie

The primary mode of action for imidazolidin-4-one catalysts involves the formation of a transient iminium ion. princeton.edu This process begins with the condensation of the catalyst's secondary amine with an α,β-unsaturated aldehyde. sigmaaldrich.com The resulting iminium ion has a lower-energy Lowest Unoccupied Molecular Orbital (LUMO), which activates the aldehyde toward nucleophilic attack. sigmaaldrich.comrsc.org This "iminium activation" strategy is a powerful tool for achieving high levels of stereocontrol in reactions that would otherwise be difficult to render asymmetric. core.ac.uk

Key design principles for these catalysts include:

Reversible Iminium Ion Formation: The catalyst must efficiently and reversibly form the iminium ion with the substrate.

Geometric Control: The bulky substituents on the imidazolidinone ring, such as the benzyl groups in this compound, effectively shield one face of the molecule. This steric hindrance directs the incoming nucleophile to the opposite face, thereby controlling the stereochemical outcome. princeton.edu

Acid Co-catalyst: The presence of a Brønsted acid, often as the hydrochloride salt of the catalyst itself, is crucial for enhancing the formation and reactivity of the iminium ion intermediate. core.ac.uk

Beyond iminium activation, imidazolidin-4-ones can also operate through enamine catalysis . In this mode, the catalyst reacts with a saturated aldehyde to form a nucleophilic enamine intermediate, which can then attack an electrophile. rsc.orgsemanticscholar.org The ability of a single catalyst scaffold to access both iminium (LUMO-lowering) and enamine (HOMO-raising) activation modes makes it exceptionally versatile. semanticscholar.org

The utility of imidazolidin-4-one catalysts is prominently demonstrated in their application to asymmetric cycloaddition and conjugate addition reactions, consistently delivering products with high enantioselectivity.

Cycloaddition Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a chiral imidazolidin-4-one catalyst. sigmaaldrich.comjk-sci.com This breakthrough showed that these small organic molecules could rival traditional metal-based Lewis acids in efficiency and selectivity. The iminium ion activation strategy has since been extended to other cycloadditions, including 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. sigmaaldrich.comjk-sci.comnih.gov

Conjugate Addition Reactions: Imidazolidin-4-one catalysts are also highly effective in promoting asymmetric conjugate additions (Michael additions). jk-sci.com This class of reactions is fundamental for carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles, including indoles, pyrroles, nitroalkanes, and anilines, have been successfully added to α,β-unsaturated aldehydes with excellent stereocontrol. rsc.orgacs.orgacs.org The choice of catalyst and acid co-catalyst can be tuned to optimize reactivity and selectivity for different nucleophiles. rsc.org

| Reaction Type | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Diels-Alder | (5S)-Imidazolidinone·HCl | Acrylaldehyde + Cyclopentadiene | 82 | 92 | sigmaaldrich.com |

| Diels-Alder | (5S)-Imidazolidinone·HCl | Cinnamaldehyde + Cyclopentadiene | 86 | 93 (exo) | jk-sci.com |

| 1,3-Dipolar Cycloaddition | (2S,5S)-Imidazolidinone·TFA | Acrylaldehyde + Nitrone | 81 | 91 | sigmaaldrich.com |

| Friedel-Crafts Alkylation | (2S,5S)-Imidazolidinone·TFA | trans-Cinnamaldehyde + N-Methylpyrrole | 83 | 90 | |

| Friedel-Crafts Alkylation | (2S,5S)-Imidazolidinone·TFA | trans-Hex-2-enal + Indole | 86 | 93 | |

| Conjugate Addition (Nitroalkane) | (S)-Imidazolidinone derivative | trans-Cinnamaldehyde + Nitromethane | 91 | 92 | rsc.org |

A significant advancement in the application of imidazolidin-4-one catalysts is their use in cascade (or domino) reactions. nih.gov These processes allow for the construction of complex molecular architectures from simple starting materials in a single operation by combining multiple catalytic events. princeton.edu

The dual activation capability of imidazolidin-4-ones is central to this strategy. A single catalyst can mediate a sequence beginning with an iminium-catalyzed reaction followed by an enamine-catalyzed step. nih.gov For instance, a nucleophile can first add to an α,β-unsaturated aldehyde via iminium catalysis; the resulting saturated aldehyde intermediate can then be trapped by an electrophile in a subsequent enamine-catalyzed α-functionalization. semanticscholar.orgnih.gov

This powerful approach has been used to synthesize molecules that were previously inaccessible through single-step transformations. Furthermore, by using two different "cycle-specific" amine catalysts (e.g., an imidazolidinone and proline) in the same pot, chemists can independently control the stereochemistry of each step in the cascade, allowing access to any desired diastereomer of the final product with very high enantioselectivity. nih.govprinceton.edu

This compound as Scaffolds for Peptide and Amino Acid Derivative Mimicry

Beyond their catalytic prowess, the rigid, cyclic structure of imidazolidin-4-ones makes them valuable scaffolds in medicinal chemistry for the design of peptidomimetics. nih.gov These molecules mimic the structure and function of natural peptides but often possess improved properties such as enhanced metabolic stability and better bioavailability. nih.govmagtech.com.cn

Peptides are often poor drug candidates due to their rapid degradation by proteases. A common strategy to overcome this is to replace the labile amide bonds with more stable mimics, known as bioisosteres. nih.govnih.gov An ideal amide bond bioisostere should replicate the key structural and electronic features of the original amide group, including its planarity, dipole moment, and ability to act as a hydrogen bond donor and acceptor. nih.govdrughunter.com

The imidazolidin-4-one ring serves as an effective non-aromatic amide bond bioisostere. nih.govresearchgate.netnih.govchemrxiv.org When incorporated into a peptide backbone, it can:

Impart Rigidity: The cyclic nature of the scaffold reduces the conformational flexibility of the peptide chain. nih.govwjarr.com

Mimic Peptide Turns: The constrained geometry can induce specific secondary structures, such as β-turns or γ-turns, which are often crucial for a peptide's biological activity. nih.govnih.gov

Enhance Stability: The replacement of a standard amide linkage with the imidazolidinone core prevents cleavage by proteases at that position. nih.gov

Act as a cis-Amide Surrogate: The geometry imposed by the heterocycle can lock the peptide bond into a cis-like conformation, which is a less common but biologically important arrangement. nih.govnih.gov

The incorporation of imidazolidin-4-one and related scaffolds into peptide chains is a powerful strategy for creating analogues with defined three-dimensional shapes. magtech.com.cnmdpi.com By restricting the available conformations, it is possible to lock the peptide into its "bioactive conformation"—the specific shape it adopts when binding to its biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity. magtech.com.cn

Synthetic methods have been developed to install these scaffolds at various positions within a peptide sequence, including during solid-phase peptide synthesis (SPPS). nih.govnih.gov This allows for the systematic exploration of how conformational constraint at different locations affects biological activity. The imidazolidin-4-one scaffold can be further functionalized to mimic the side chains of natural amino acids, providing a versatile toolkit for designing potent and stable peptide-based therapeutics. nih.gov

| Scaffold Type | Incorporation Strategy | Conformational Effect | Potential Advantage | Reference |

|---|---|---|---|---|

| Imidazolidin-2-one-4-carboxylate | In-peptide cyclization of diaminopropionic acid | Induces γ'-turns and ε-turns; trans-restricted geometry | Promotes well-defined secondary structures | nih.gov |

| N-aminoimidazolidin-2-one (Aid) | Alkylation of a semicarbazone residue | Rigidifies the peptide backbone; aza-lactam mimic | Controls conformation by combining electronic and structural constraints | nih.gov |

| (4H)-Imidazolone | Tandem amidine installation and cyclization | Acts as a potent cis-amide bond surrogate | Pre-organizes linear peptides for macrocyclization, improves pharmacological properties | nih.govnih.gov |

| General Imidazolidinone | Replacement of a dipeptide unit | Reduces conformational flexibility | Enhances metabolic stability and receptor selectivity | nih.govmagtech.com.cn |

Computational and Theoretical Chemistry of 1,3 Dibenzylimidazolidin 4 One Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the intrinsic electronic properties and bonding characteristics of 1,3-Dibenzylimidazolidin-4-one. These methods provide a detailed picture of the molecule's structure at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard tool for investigating the molecular properties of organic compounds, including imidazolidin-4-one (B167674) derivatives. DFT calculations, often utilizing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or 6-311+G(d,p)), can accurately predict optimized molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations can determine key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its most stable conformation. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is representative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations on this compound.

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for analyzing the electronic configuration of molecules like this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide a more detailed description of electron correlation effects, which are important for accurately describing the electronic structure.

These calculations can be used to generate electron density maps, which visualize the distribution of electrons within the molecule and provide insights into the nature of chemical bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can quantify the charge distribution on each atom, describe donor-acceptor interactions between orbitals, and provide a deeper understanding of the bonding within the imidazolidinone ring and its substituents.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the characterization of transient species like transition states.

Prediction of Reaction Pathways and Energy Barriers

By employing DFT and ab initio methods, it is possible to model the potential energy surface of a reaction. This allows for the identification of the most favorable reaction pathways by locating transition states and calculating their corresponding activation energies. For instance, in reactions involving the imidazolidinone core, such as alkylations or condensations, computational modeling can predict whether the reaction will proceed through a stepwise or concerted mechanism.

The calculated energy barriers for different pathways provide quantitative predictions of reaction rates and can explain why certain products are formed preferentially. This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reactivity and Selectivity Trends

Computational studies can elucidate the factors that govern the reactivity and selectivity of this compound. By analyzing the electronic and steric properties of the molecule and its reaction partners, it is possible to understand trends in regioselectivity and chemoselectivity.

For example, the calculated atomic charges and frontier orbital coefficients can predict which sites on the imidazolidinone ring are most susceptible to nucleophilic or electrophilic attack. This information is crucial for rationalizing the outcomes of various chemical transformations.

Theoretical Approaches to Stereochemical Induction and Chirality

Theoretical methods are particularly powerful for understanding the origins of stereoselectivity in chemical reactions. While this compound itself is not chiral, derivatives bearing substituents at the C5 position can be, and the imidazolidin-4-one scaffold is a common feature in chiral auxiliaries and organocatalysts.

Computational studies on chiral imidazolidin-4-one derivatives have been instrumental in explaining the mechanisms of stereochemical induction. By modeling the transition states of reactions involving these chiral molecules, researchers can identify the key non-covalent interactions, such as steric hindrance or hydrogen bonding, that dictate the facial selectivity of the reaction. These models can explain why one enantiomer or diastereomer is formed in excess. For instance, in asymmetric catalysis, computational analysis can reveal how the catalyst's conformation creates a chiral environment that directs the approach of the reactants, leading to a highly enantioselective transformation. This understanding is critical for the rational design of new and more effective chiral catalysts.

Conformational Analysis and Dynamics Simulations

The three-dimensional structure and flexibility of the this compound scaffold are crucial determinants of its chemical properties and its effectiveness in applications such as asymmetric catalysis. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Detailed theoretical studies on closely related 5-benzylimidazolidin-4-one derivatives offer significant insights into the conformational preferences of the benzyl (B1604629) groups, which are also present at the N1 and N3 positions in the target molecule. ethz.ch Quantum-chemical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of different conformers. ethz.ch

For the related 5-benzyl substituted systems, three staggered conformations (A, B, and D) and an eclipsed conformation (C) around the benzylic C-C bond have been identified and their relative energies calculated. ethz.ch In conformation A, the phenyl ring is situated above the heterocyclic ring. In conformation B, it is positioned over the iminium π-system, and in conformation D, it is adjacent to the carbonyl group. ethz.ch These calculations often reveal small energy differences between conformers, suggesting that the benzyl groups may be relatively free to rotate at ambient temperatures. ethz.ch

For instance, calculations on a 2-tert-butyl substituted 5-benzylimidazolidinone derivative showed that the conformer with the phenyl group over the π-system (conformer B) was the most stable, with an eclipsed conformer (C) being only 0.7 kcal/mol higher in energy. ethz.ch In another derivative, the conformer with the phenyl group over the heterocycle (A) was found to be the most stable. ethz.ch These findings highlight that the conformational landscape is sensitive to the substitution pattern on the imidazolidinone ring.

Molecular dynamics simulations can further elucidate the dynamic behavior of the this compound system in various environments. These simulations model the atomic motions over time, providing a view of the conformational transitions and the flexibility of the benzyl substituents. Such studies on 1,3-dibenzylimidazolidines (lacking the C4-carbonyl group) have indicated that C2-unsubstituted systems exhibit rapid inversion of the nitrogen atoms, contributing to their conformational flexibility. researchgate.net

Table 1: Calculated Relative Energies of Conformers for a 5-Benzyl-imidazolidinone Derivative

| Conformer | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| A | Phenyl group above the heterocycle | 0.0 |

| B | Phenyl group above the π-system | +0.5 - +2.0 |

| C | Eclipsed conformation | +0.7 - +1.3 |

| D | Phenyl group near the carbonyl group | Least stable |

Note: Data is extrapolated from studies on related 5-benzylimidazolidin-4-one derivatives and serves as an illustrative example. Actual values for this compound may vary.

Prediction of Enantiomeric and Diastereomeric Ratios

The this compound scaffold is a core component of several chiral organocatalysts, particularly those used in asymmetric synthesis. Computational chemistry plays a pivotal role in understanding and predicting the stereochemical outcomes of reactions catalyzed by these species. By modeling the transition states of the reaction pathways leading to different stereoisomers, it is possible to predict enantiomeric excess (ee) and diastereomeric ratios (dr).

The general approach involves using quantum mechanical methods, such as DFT, to locate the transition state structures for the formation of all possible stereoisomeric products. nih.govacs.org The calculated free energies of these transition states are then used to predict the product ratios based on transition state theory. The lower the energy of a transition state, the faster the rate of the corresponding reaction pathway.

For example, in Diels-Alder reactions catalyzed by chiral imidazolidinones, the catalyst forms an iminium ion intermediate with the α,β-unsaturated aldehyde or ketone. acs.orgacs.org The benzyl group on the catalyst backbone provides steric shielding, directing the approach of the diene to one face of the dienophile, thereby controlling the stereochemistry of the product. acs.org Computational models can precisely quantify the energetic preference for one approach over the other.

Theoretical studies have successfully rationalized the high enantioselectivities observed in such reactions. nih.gov For instance, calculations can predict ee values that are in good agreement with experimental results, such as a theoretical ee of 70% for an endo product, which aligns with the experimentally observed high enantioselectivity. nih.gov These predictive capabilities are invaluable for understanding the mechanism of stereoselection and for designing more effective catalysts.

In Silico Design and Optimization of this compound Derived Catalysts and Ligands

The insights gained from conformational analysis and the prediction of stereoselectivity pave the way for the in silico design and optimization of novel catalysts and ligands based on the this compound scaffold. This rational design process aims to create new molecules with enhanced activity, selectivity, and stability.

The process of in silico catalyst design typically involves several steps:

Scaffold Selection and Modification: Starting with the core this compound structure, various modifications can be proposed computationally. These can include altering the benzyl groups with electron-donating or electron-withdrawing substituents, or introducing bulky groups to enhance steric control.

Performance Prediction: For each proposed catalyst variant, computational methods are used to predict its performance. This involves modeling the key steps of the catalytic cycle, such as the formation of the reactive intermediate and the stereodetermining transition state. acs.orgresearchgate.net By calculating the activation energies, reaction rates and stereoselectivities can be estimated.

Candidate Selection: Based on the predicted performance, the most promising catalyst candidates are selected for experimental synthesis and testing. This computational pre-screening significantly reduces the time and resources required compared to a purely experimental trial-and-error approach. core.ac.ukresearchgate.net

This design loop has been effectively applied to imidazolidinone-based organocatalysts. For example, by understanding how the benzyl group shields one face of the reactive iminium ion, researchers can computationally explore how modifying this group might lead to even greater facial discrimination and higher enantioselectivity. acs.org The goal is to fine-tune the electronic and steric properties of the catalyst to maximize the energy difference between the transition states leading to the desired and undesired stereoisomers.

Future Research Directions and Emerging Paradigms for 1,3 Dibenzylimidazolidin 4 One Chemistry

Discovery of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research must prioritize the development of efficient and sustainable methods for the synthesis of 1,3-Dibenzylimidazolidin-4-one. Current approaches to similar heterocyclic cores often involve multi-step procedures, harsh conditions, or the use of stoichiometric reagents. The exploration of greener alternatives is paramount.

Promising avenues include the refinement of one-pot, pseudo-multicomponent reactions. mdpi.com A potential strategy involves the reaction of N-benzylglycine, benzaldehyde (B42025), and benzylamine. Optimizing this transformation to proceed in a single step would significantly improve efficiency. Furthermore, investigating solvent-free reaction conditions, potentially aided by microwave irradiation, could lead to reduced waste and energy consumption, aligning with the principles of green chemistry. muni.cz A recent study demonstrated a method for the efficient synthesis of 4-imidazolidinones from dipeptides and aldehydes in acetonitrile (B52724) (MeCN) under mild conditions, suggesting a viable pathway for sustainable production. lu.se

| Methodology | Key Features | Potential Reactants | Anticipated Advantages |

|---|---|---|---|

| Pseudo-Multicomponent Reaction (Pseudo-MCR) | One-pot synthesis, in-situ intermediate formation | N-benzylglycine, Benzaldehyde, Benzylamine | High atom economy, reduced purification steps, time efficiency. mdpi.com |

| Microwave-Assisted Solvent-Free Synthesis | Rapid heating, absence of solvent | Pre-formed Schiff base of benzaldehyde and benzylamine, N-benzylglycine | Reduced reaction times, lower energy consumption, minimal solvent waste. muni.cz |

| Catalytic Cyclization in Green Solvents | Use of benign solvents like MeCN or ethanol | Dipeptide precursor (e.g., N-benzylglycyl-N-benzylamine), Benzaldehyde | Improved safety profile, biodegradability of solvent, mild reaction conditions. lu.se |

Development of Advanced Catalytic Systems with Tunable Reactivity and Selectivity

The discovery of advanced catalytic systems is crucial for controlling the synthesis of this compound, particularly for achieving high yields and, where applicable, stereoselectivity. While research on the direct catalytic synthesis of this specific compound is sparse, advances in the synthesis of related imidazolidin-2-ones provide a roadmap. mdpi.com

Future efforts should explore a range of catalysts, including transition metals and organocatalysts. For instance, palladium-catalyzed intramolecular diamination of alkenes has proven effective for creating the imidazolidinone core. mdpi.com Adapting this methodology could involve designing a suitable unsaturated precursor that cyclizes to form this compound. Similarly, cobalt-catalyzed cyclization of alkenyl isoureas presents another potential transition-metal-based approach. organic-chemistry.org Organocatalysis, which avoids the use of expensive and potentially toxic metals, represents another important frontier for synthesizing imidazolidinone derivatives. unirioja.es Research into bifunctional acid/base catalysts could enable a one-pot, three-component synthesis with high control over the reaction pathway.

| Catalyst Class | Specific Example/Type | Proposed Reaction | Research Goal |

|---|---|---|---|

| Transition Metal | Palladium (Pd) complexes | Intramolecular C-N bond formation from an acyclic precursor | High yield, functional group tolerance. mdpi.com |

| Transition Metal | Copper (Cu) or Cobalt (Co) complexes | Radical-mediated cyclization | Exploration of alternative mechanistic pathways. organic-chemistry.org |

| Organocatalyst | Chiral Brønsted acids or bifunctional thioureas | Asymmetric three-component reaction | Enantioselective synthesis of chiral derivatives. |

| Lewis Acid | Cerium oxide (CeO₂) | Carbonylation of diamine precursors | Activation of simple building blocks. mdpi.com |

Integration with High-Throughput Experimentation and Data-Driven Chemistry Approaches

To accelerate the discovery and optimization of synthetic routes to this compound, future research should integrate high-throughput experimentation (HTE) and data-driven approaches. HTE platforms allow for the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, temperatures, stoichiometries) on a nanomole scale, drastically reducing the time and materials required for optimization. scienceintheclassroom.orgprf.org

The data generated from HTE can serve as the foundation for machine learning (ML) models. nih.govresearchgate.net By training algorithms on a dataset of reaction outcomes, it becomes possible to predict the optimal conditions for synthesizing this compound and its derivatives with high accuracy. proquest.com This data-driven approach can uncover non-obvious relationships between reaction parameters and yield, moving beyond traditional, intuition-based optimization. acs.org Furthermore, transfer learning methods could be employed to adapt existing retrosynthesis models to the specific challenge of forming the imidazolidin-4-one (B167674) ring, even with limited initial data. nih.gov

A hypothetical HTE workflow would involve:

Designing a library of potential catalysts, ligands, bases, and solvents.

Using automated liquid handlers to dispense reactants and reagents into a multi-well plate.

Running parallel reactions under varied conditions.

Employing rapid analysis techniques, such as high-throughput mass spectrometry, to determine the yield in each well.

Collating the data to train an ML model for predictive synthesis planning.

Exploration of Unique Reactivity Modes and Chemical Transformations

Beyond synthesis, a significant area for future research lies in exploring the unique reactivity of the this compound core. The structure contains several potentially reactive sites: the C5 methylene (B1212753) group, the lactam carbonyl, and the benzylic protons. Understanding and exploiting the reactivity at these positions can lead to novel derivatives and complex molecular architectures.

One promising avenue is the use of this compound as a pronucleophile. Related 1H-imidazol-4(5H)-ones have been successfully employed as α-amino acid equivalents in asymmetric catalysis, where deprotonation at the C5 position generates an aromatic enolate that can participate in various conjugate addition reactions. beilstein-journals.org Investigating the enolization of this compound and its subsequent reaction with electrophiles could provide access to a wide range of α,α-disubstituted glycine (B1666218) derivatives. Additionally, the lactam functionality could be targeted for reduction, ring-opening, or other transformations to create novel diamine structures.

Application of Advanced Spectroscopic and Structural Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of newly synthesized this compound and its derivatives. While standard techniques like FT-IR, ¹H-NMR, and ¹³C-NMR are foundational, future research should leverage more advanced methods for unambiguous structural elucidation. tsijournals.comajchem-a.com

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be critical for assigning complex spectra, especially for substituted derivatives. ajchem-a.com High-resolution mass spectrometry (HRMS) will be necessary to confirm elemental composition.

Crucially, single-crystal X-ray diffraction will be the definitive technique for structural confirmation. nih.govmdpi.com Obtaining a crystal structure provides unequivocal proof of connectivity and offers valuable insights into the three-dimensional conformation of the molecule, including the planarity of the imidazolidinone ring and the orientation of the benzyl (B1604629) substituents. This structural data is invaluable for understanding reactivity and for computational studies, such as molecular docking, if the compound is explored for biological applications. researchgate.netnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O (C4) | - | ~170-175 | Typical lactam carbonyl. researchcommons.org |

| CH₂ (C5) | ~3.8-4.2 (s) | ~50-55 | Methylene group adjacent to carbonyl and nitrogen. |

| CH₂ (C2) | ~4.5-4.8 (s) | ~60-65 | Methylene group between two nitrogens. |

| N-CH₂-Ph | ~4.4-4.7 (s) | ~48-52 | Benzylic protons. |

| Aromatic C-H | ~7.2-7.4 (m) | ~127-130 | Protons on the benzyl rings. |

| Aromatic C (quaternary) | - | ~135-138 | Ipso-carbon of the benzyl rings. |

*Predicted values are estimates based on data for similar imidazolidinone and thiazolidinone structures and may vary depending on solvent and experimental conditions. researchcommons.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dibenzylimidazolidin-4-one, and how can reaction efficiency be monitored?

A common method involves condensation reactions between substituted benzaldehydes and imidazolidinone precursors under reflux conditions with acetic acid as a catalyst. For example, refluxing 4-amino-1,2,4-triazole derivatives with benzaldehyde in ethanol for 4 hours yields imidazolidinone analogs . Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and by-product minimization .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns on the benzyl and imidazolidinone rings.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally related imidazol-4-one derivatives .

- FT-IR : To identify functional groups like carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

Purification typically involves recrystallization from ethanol or dichloromethane, followed by column chromatography using silica gel. Purity validation requires ≥95% by HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., triethylamine) catalysts may shift equilibrium toward product formation.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps, while reflux accelerates condensation .

- Mechanistic studies : Use isotopic labeling (e.g., deuterated benzaldehyde) to track hydride transfer steps in cyclization reactions .

Q. What methodologies are used to evaluate the biological activity of this compound analogs?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols.

- Cellular cytotoxicity : Assess via MTT assays in cancer cell lines, comparing potency to reference compounds like dispacamide derivatives .

- Molecular docking : Predict binding modes using software like AutoDock Vina, leveraging X-ray structures of homologous targets .

Q. How should researchers address contradictory data in biological activity studies?

- Triangulation : Validate results using multiple assays (e.g., SPR for binding affinity vs. cellular activity).

- Dose-response analysis : Ensure linearity across concentrations to rule out false positives.

- Structural analogs : Synthesize and test derivatives to isolate structure-activity relationships (SAR) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability.

- DFT calculations : Gaussian or ORCA software can model electron density maps for reactive sites .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?

Q. What statistical methods are recommended for analyzing dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.